Lipophilicity Tuning: LogP of 2.50 vs. Mono‑Halogen and Symmetric Dihalogen Analogs
The mixed Cl/F substitution yields an intermediate logP distinct from both weaker and stronger halogenated counterparts, enabling fine‑tuning of membrane permeability [1]. The target compound exhibits a predicted logP of 2.50, while the monochloro analog (3-(2‑chlorophenyl)propanoic acid) has a logP of ~2.43 and the difluoro analog (3-(2,6‑difluorophenyl)propanoic acid) has a logP of ~1.98 [1]. The monofluoro analog is even more hydrophilic with a logP of ~1.8 [2]. This gradient offers a quantifiable basis for selecting the target compound when a logP in the 2.4–2.6 range is desired without introducing a second larger halogen [1].
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | 2.50 |
| Comparator Or Baseline | 3-(2-chlorophenyl)propanoic acid: 2.43; 3-(2,6-difluorophenyl)propanoic acid: 1.98; 3-(2-fluorophenyl)propanoic acid: 1.8 |
| Quantified Difference | ΔlogP = +0.07 (vs monochloro), +0.52 (vs difluoro), +0.70 (vs monofluoro) |
| Conditions | Predicted logP (ACD/Labs or XLogP3) for neutral species |
Why This Matters
A logP difference of 0.5–0.7 units can correspond to a 3–5 fold change in membrane permeability, directly affecting oral bioavailability in drug discovery programs.
- [1] Molbase. 3-(2-Chloro-6-fluorophenyl)propanoic acid. LogP 2.50. View Source
- [2] PubChem. 3-(2-Fluorophenyl)propanoic acid (CID 2063866). XLogP3-AA 1.8. View Source
